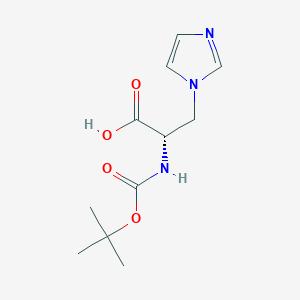

(S)-2-((tert-Butoxycarbonyl)amino)-3-(1H-imidazol-1-yl)propanoic acid

Description

(S)-2-((tert-Butoxycarbonyl)amino)-3-(1H-imidazol-1-yl)propanoic acid is a chiral amino acid derivative featuring a tert-butoxycarbonyl (Boc)-protected α-amino group and a 1H-imidazol-1-yl substituent on the β-carbon of the propanoic acid backbone. The Boc group serves as a protective moiety for the amino functionality, enhancing stability during synthetic procedures . The imidazole ring, a heterocyclic aromatic structure with two nitrogen atoms, confers unique physicochemical properties, including pH-dependent solubility and metal-binding capabilities, which are critical in medicinal chemistry and catalysis . This compound is frequently utilized as a building block in peptide synthesis, enzyme inhibitor design, and drug discovery due to its structural versatility and compatibility with solid-phase coupling strategies .

Structure

3D Structure

Properties

IUPAC Name |

(2S)-3-imidazol-1-yl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17N3O4/c1-11(2,3)18-10(17)13-8(9(15)16)6-14-5-4-12-7-14/h4-5,7-8H,6H2,1-3H3,(H,13,17)(H,15,16)/t8-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQKMWDFFFCQCFA-QMMMGPOBSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CN1C=CN=C1)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CN1C=CN=C1)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90434234 | |

| Record name | N-(tert-Butoxycarbonyl)-3-(1H-imidazol-1-yl)-L-alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90434234 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

122225-53-0 | |

| Record name | N-(tert-Butoxycarbonyl)-3-(1H-imidazol-1-yl)-L-alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90434234 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Starting Material: L-Serine Derivatives

L-Serine serves as a chiral precursor due to its native S-configuration. The hydroxyl group is replaced with an imidazole via Mitsunobu or nucleophilic substitution reactions:

Boc Protection :

L-Serine is treated with di-tert-butyl dicarbonate (Boc anhydride) in a biphasic system (e.g., water/ethyl acetate) with a base like sodium hydroxide. This yields (S)-2-((tert-butoxycarbonyl)amino)-3-hydroxypropanoic acid.Imidazole Introduction :

The hydroxyl group is activated using mesyl chloride or tosyl chloride, followed by displacement with imidazole in the presence of a base (e.g., potassium carbonate).

Direct Alkylation of Boc-Protected Glycine Equivalents

A three-carbon backbone is constructed by alkylating a glycine derivative with an imidazole-containing electrophile:

Synthesis of Imidazole Electrophile :

1-(Bromomethyl)-1H-imidazole is prepared via bromination of 1H-imidazole using N-bromosuccinimide (NBS) under radical conditions.Alkylation Reaction :

Boc-protected glycine ethyl ester is treated with the electrophile in the presence of a strong base (e.g., LDA) to form the C–C bond.Saponification :

The ethyl ester is hydrolyzed to the carboxylic acid using lithium hydroxide.

Solid-Phase Peptide Synthesis (SPPS) with Boc Chemistry

SPPS enables precise control over stereochemistry and reduces purification challenges:

Resin Loading :

A Wang resin is functionalized with the C-terminal carboxylic acid of the target compound using DIC/HOBt coupling.Boc Deprotection and Imidazole Coupling :

Cleavage and Isolation :

The product is cleaved from the resin using HF or TFA/scavenger mixtures.

Enzymatic Resolution of Racemic Mixtures

Racemic Boc-DL-histidine analogs are resolved using acylase enzymes to isolate the S-enantiomer:

Racemic Synthesis :

DL-Histidine is Boc-protected using Boc anhydride in alkaline conditions.Enzymatic Hydrolysis :

Acylase I selectively hydrolyzes the L-enantiomer’s Boc group, leaving the D-enantiomer intact.Separation :

The mixture is extracted, and the desired S-enantiomer is isolated via crystallization.

Comparative Analysis of Methods

Challenges and Optimization Strategies

- Steric Hindrance : Bulky Boc groups slow imidazole alkylation. Using polar aprotic solvents (e.g., DMF) improves reaction rates.

- Racemization : High temperatures during Boc protection cause epimerization. Reactions are performed at 0–25°C to preserve stereochemistry.

- Purification : Silica gel chromatography or recrystallization from ethanol/water mixtures enhances purity.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The imidazole ring can undergo oxidation reactions, often using reagents like hydrogen peroxide or peracids.

Reduction: The compound can be reduced under mild conditions using reagents such as sodium borohydride or lithium aluminum hydride.

Substitution: The Boc-protected amino group can be deprotected using acids like trifluoroacetic acid, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, peracids.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Trifluoroacetic acid for deprotection.

Major Products Formed

Oxidation: Oxidized imidazole derivatives.

Reduction: Reduced forms of the compound.

Substitution: Deprotected amino acid derivatives.

Scientific Research Applications

(S)-2-((tert-Butoxycarbonyl)amino)-3-(1H-imidazol-1-yl)propanoic acid has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of peptides and other complex molecules.

Biology: Studied for its potential role in enzyme inhibition and protein interactions.

Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (S)-2-((tert-Butoxycarbonyl)amino)-3-(1H-imidazol-1-yl)propanoic acid involves its interaction with molecular targets such as enzymes and receptors. The imidazole ring can participate in hydrogen bonding and coordination with metal ions, influencing the compound’s biological activity. The Boc group provides stability and protection during synthetic transformations, which can be removed under acidic conditions to reveal the active amino group.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight structural analogs of (S)-2-((tert-Butoxycarbonyl)amino)-3-(1H-imidazol-1-yl)propanoic acid, emphasizing differences in substituents, synthetic routes, yields, and applications.

Key Findings:

Substituent Effects on Reactivity and Yield

- The presence of electron-withdrawing groups (e.g., tosyl in ) on the imidazole ring reduces nucleophilicity, requiring harsher coupling conditions but improving stability. In contrast, methyl-substituted imidazoles (e.g., 1-methylimidazol-4-yl in ) enhance solubility in polar solvents, favoring aqueous-phase reactions.

- Aryl substituents (e.g., 4-iodophenyl in ) introduce steric bulk, lowering synthetic yields (61.6% vs. 49–98% for smaller groups) but enabling targeted interactions in anticancer agents.

Protection Strategies Boc protection is universally employed for amino group stability. However, additional protections (e.g., trityl in , TBDMS in ) are critical for orthogonal deprotection in multi-step syntheses. Tosyl and trityl groups on imidazole () prevent undesired side reactions (e.g., alkylation at N-3 of imidazole) but require selective removal steps, complicating workflows.

Biological Relevance

- Imidazole-containing analogs () exhibit pH-dependent behavior, mimicking histidine in enzyme-binding pockets. For example, Boc-His(Boc)-OH () is used to study zinc-dependent metalloproteases.

- Modifications like iodophenyl () or methylimidazole () alter bioactivity profiles, with iodophenyl derivatives showing anticancer activity (IC₅₀ values in µM range) and methylimidazole analogs demonstrating cardioprotective effects.

Synthetic Challenges

- Low yields (30% in ) are observed when coupling sterically hindered substrates (e.g., benzoimidazole derivatives), necessitating optimized reagents like HATU/DIPEA.

- Substitution regioselectivity on imidazole (e.g., S-2 vs. N-3 in ) impacts functionalization efficiency, with methimazole-based routes requiring careful optimization to avoid byproducts.

Biological Activity

(S)-2-((tert-Butoxycarbonyl)amino)-3-(1H-imidazol-1-yl)propanoic acid, commonly referred to as Boc-His(Trt)-Aib-OH, is a compound of significant interest in medicinal chemistry and biochemistry. This amino acid derivative is characterized by its unique structural features, which include a tert-butoxycarbonyl (Boc) protecting group and an imidazole side chain. The compound's biological activity is primarily associated with its role as a building block in peptide synthesis and its potential therapeutic applications.

| Property | Value |

|---|---|

| Molecular Formula | C₁₈H₂₃N₃O₆S |

| Molecular Weight | 409.46 g/mol |

| CAS Number | 35899-43-5 |

| Storage Conditions | Keep in dark place, inert atmosphere, room temperature |

| Hazard Statements | H302-H315-H319-H335 |

The biological activity of this compound can be attributed to its ability to interact with various biological targets:

- Enzyme Inhibition : The imidazole moiety allows for interactions with active sites of enzymes, potentially inhibiting their function. This has been observed in studies involving serine proteases and kinases.

- Protein Binding : The compound has shown affinity for binding to specific proteins involved in cellular signaling pathways, including those related to cancer progression.

- Cellular Uptake : The structural characteristics facilitate cellular uptake, allowing the compound to exert its effects within the cellular environment.

In Vitro Studies

Recent studies have demonstrated the compound's efficacy in inhibiting cancer cell proliferation. For instance, a study reported that this compound significantly reduced the viability of various cancer cell lines at micromolar concentrations. The mechanism was linked to the induction of apoptosis through the activation of caspase pathways.

Case Studies

-

Study on Cancer Cell Lines : A series of experiments conducted on breast and colon cancer cell lines revealed that treatment with this compound resulted in:

- A 40% reduction in cell viability at a concentration of 10 µM after 48 hours.

- Induction of apoptosis as evidenced by increased annexin V staining and caspase-3 activity.

- Inhibition of Kinase Activity : Another study focused on the inhibition of specific kinases involved in tumor growth. The compound was found to inhibit the activity of PI3K/Akt pathways, leading to decreased cell survival signals.

Pharmacological Applications

The potential applications of this compound include:

- Anticancer Agents : Given its ability to inhibit cancer cell proliferation and induce apoptosis, this compound is being explored as a lead candidate for anticancer drug development.

- Peptide Synthesis : As a protected amino acid, it serves as a key building block in synthesizing peptides that can be used for therapeutic purposes.

Q & A

Q. What are the common synthetic routes for preparing (S)-2-((tert-Butoxycarbonyl)amino)-3-(1H-imidazol-1-yl)propanoic acid in academic research?

- Methodological Answer: The compound is synthesized via:

- Ring-opening of serine β-lactone derivatives using 1-(trimethylsilyl)imidazole or imidazole under anhydrous conditions.

- Conjugate addition of imidazole to didehydroalanine derivatives, followed by Boc-protection of the amino group.

Key reagents include tert-butyl propiolate and DABCO (1,4-diazabicyclo[2.2.2]octane) for controlled reaction conditions . Purification typically involves recrystallization or column chromatography to isolate enantiomerically pure product .

Q. What purification techniques are recommended to ensure high enantiomeric purity?

- Methodological Answer:

- Chiral chromatography (e.g., using cellulose-based chiral stationary phases) resolves stereoisomers.

- Crystallization in polar aprotic solvents (e.g., ethyl acetate/hexane mixtures) enhances enantiomeric excess.

- Reverse-phase HPLC with UV detection (λ = 210–254 nm) monitors purity, as described for structurally similar imidazole derivatives .

Q. How should researchers handle and store this compound to maintain stability?

- Methodological Answer:

- Storage: Keep at -20°C in airtight, moisture-resistant containers to prevent Boc-group hydrolysis .

- Handling: Use inert atmosphere (N₂/Ar) during synthesis and gloveboxes for moisture-sensitive steps. Personal protective equipment (PPE) including nitrile gloves and safety goggles is mandatory due to potential irritancy .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data during characterization?

- Methodological Answer:

- Multi-technique validation: Compare NMR (¹H, ¹³C, 2D-COSY) with computational predictions (DFT or molecular modeling).

- X-ray crystallography resolves ambiguous stereochemistry, as demonstrated for methyl ester analogs .

- High-resolution mass spectrometry (HRMS) confirms molecular formula when isotopic patterns conflict with expected structures .

Q. What strategies minimize racemization during incorporation into peptide chains?

- Methodological Answer:

- Coupling conditions: Use HOBt/DIC or PyBOP activating agents at 0–4°C to suppress racemization.

- Deprotection: Remove the Boc group with TFA (trifluoroacetic acid) in dichloromethane (0°C, 30 min), followed by neutralization with DIEA (N,N-diisopropylethylamine) .

- Solid-phase synthesis: Employ low-loading resins (0.2–0.4 mmol/g) to reduce steric hindrance during amino acid coupling .

Q. Which analytical methods reliably detect and quantify impurities in synthesized batches?

- Methodological Answer:

- HPLC-MS : Use C18 columns (5 µm, 4.6 × 250 mm) with 0.1% formic acid in H₂O/MeCN gradients to separate impurities.

- NMR spiking : Add authentic samples of known by-products (e.g., de-Boc derivatives) to identify peaks in ¹H NMR spectra.

- Ion chromatography detects sulfonic acid impurities from tosyloxy intermediates .

Q. How does the imidazole moiety influence reactivity in biological systems?

- Methodological Answer:

- Enzyme inhibition : The imidazole group chelates metal ions (e.g., Zn²⁺ in metalloproteases), as shown in studies on diaminopimelic acid dehydrogenase inhibition .

- Hydrogen bonding : Imidazole’s N-H protons participate in stabilizing interactions with peptide backbones, enhancing binding affinity in renin inhibitor analogs .

- pH sensitivity : The pKa of the imidazole ring (~6.8) allows pH-dependent solubility, useful for controlled-release formulations .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.